2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid
Description
2-[9H-Fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (C₁₅H₁₁O₂) serves as a temporary protective group for the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The pyridin-4-yl substituent introduces a planar aromatic heterocycle, which may influence electronic properties, solubility, and steric interactions in peptide chains.
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-10-12-24-13-11-16)23(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27) |
InChI Key |
SXKGRMHLXLDFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4-Pyridylalanine (3-(pyridin-4-yl)-L-alanine or D-alanine derivatives)
- Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
- Base (e.g., sodium bicarbonate or sodium carbonate)
- Solvents: Acetone, tetrahydrofuran (THF), ethyl acetate, diethyl ether
Stepwise Synthesis
-
- The amino acid (4-pyridylalanine) is dissolved in a basic aqueous solution, typically sodium bicarbonate or sodium carbonate, maintaining a molar ratio of amino acid to base around 1:1 to 1:6.
- Fmoc-OSu is added slowly, usually in acetone or THF as a co-solvent, to the stirred amino acid solution.
- The reaction mixture is stirred at room temperature overnight to ensure complete coupling of the Fmoc group to the amino group.
- After completion, the reaction mixture is extracted with ethyl acetate to separate the Fmoc-protected amino acid from aqueous impurities.
- The organic layer is washed, dried, and concentrated to yield crude Fmoc-D-4-pyridylalanine.
-
- The crude product is purified by recrystallization from solvents such as ethyl acetate and Sherwood oil or by chromatographic methods to obtain the pure Fmoc-protected amino acid.
Optional Derivatization (for analogs):
- In some advanced methods, the Fmoc-protected amino acid intermediate undergoes further reactions such as acetal formation or esterification to modify side chains or improve solubility and handling during peptide synthesis.
Representative Preparation Example from Patent Literature
A Chinese patent (CN102718739A) describes a method for preparing Fmoc-protected amino acid derivatives structurally related to the target compound. The key steps are:
| Step | Reagents and Conditions | Description |
|---|---|---|
| a) Formation of Fmoc-acyl amino acid | React levodopa (or amino acid) with Fmoc N-hydroxysuccinimide ester in the presence of sodium bicarbonate in aqueous acetone; stir overnight at room temperature | Generates Fmoc-acyl amino acid intermediate |
| b) Acetal formation | React Fmoc-acyl amino acid with 2,2-dimethoxypropane in THF with pyridinium p-toluenesulfonate catalyst under reflux for 8 hours | Produces acetal-protected derivative to improve stability or solubility |
| c) Workup | Concentrate, extract with ethyl acetate, wash with ferric chloride solution, dry, filter, and recrystallize | Purifies the final product |
This method achieves yields around 65% and improves operational simplicity compared to older multi-step syntheses.
Reaction Conditions Summary Table
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Amino acid to base molar ratio | 1 : 1 to 1 : 6 | Sodium bicarbonate or carbonate |
| Fmoc-OSu to amino acid ratio | 0.8 : 1 to 1.3 : 1 | Slight excess of Fmoc-OSu to drive reaction |
| Solvent | Acetone, THF, ethyl acetate, diethyl ether | Acetone or THF used during coupling |
| Reaction temperature | Room temperature to reflux (25–80 °C) | Coupling at room temp; acetal formation under reflux |
| Reaction time | Overnight (12–24 hours) for coupling; 0.5–8 hours for acetal formation | Ensures complete reaction |
| Catalyst | Pyridinium p-toluenesulfonate (for acetal step) | Acid catalyst for acetal formation |
| Yield | ~65% (for multi-step including acetal formation) | Varies with purity and scale |
Chemical Reaction Analysis
- Fmoc Protection: The amino group of 4-pyridylalanine reacts with Fmoc-OSu via nucleophilic substitution, forming a stable carbamate linkage that protects the amine during peptide synthesis.
- Side Chain Stability: The pyridin-4-yl group remains intact under these conditions, allowing for incorporation into peptides without side reactions.
- Optional Modifications: Oxidation, reduction, or substitution reactions can be performed on the pyridyl ring post-synthesis if desired, using reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction).
Molecular and Structural Data
| Property | Data |
|---|---|
| Molecular Formula | C23H20N2O4 |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid |
| InChI | InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-10-12-24-13-11-16)23(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27)/t15-/m0/s1 |
| InChI Key | SXKGRMHLXLDFHK-HNNXBMFYSA-N |
Chemical Reactions Analysis
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different protecting groups.
Scientific Research Applications
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key Fmoc-protected amino acids with distinct substituents, highlighting structural and functional differences:
Key Observations:
- This may improve solubility in polar solvents like DMF or water . Piperidin-4-yl () introduces a saturated heterocycle, offering conformational flexibility but reduced aromaticity .
- Stereochemical Considerations: Many analogs, such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (), exhibit chiral centers, which are critical for peptide folding and biological activity. The target compound’s stereochemistry (if specified) would similarly influence its utility .
Biological Activity
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid, commonly referred to as Fmoc-D-4-pyridylalanine, is a synthetic derivative of amino acids that has garnered attention in biochemistry and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely utilized in peptide synthesis. Its unique structure allows it to play significant roles in various biological applications, including drug development and protein interaction studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 402.4 g/mol. The Fmoc group provides stability and protects the amino group during chemical reactions, facilitating the formation of peptide bonds without unwanted side reactions .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 2381854-90-4 |
| Appearance | White to off-white powder |
The mechanism of action for Fmoc-D-4-pyridylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group acts as a temporary protecting group for the amino group, allowing for the sequential addition of other amino acids in solid-phase peptide synthesis . This structural attribute enables researchers to study protein interactions and functions more effectively.
1. Peptide Synthesis
Fmoc-D-4-pyridylalanine is extensively used in the synthesis of complex peptides and polypeptides. It serves as a crucial component in solid-phase peptide synthesis (SPPS), where its protective group allows for the controlled assembly of peptides without interference from side reactions.
2. Protein Interaction Studies
The incorporation of Fmoc-D-4-pyridylalanine into peptide sequences has been shown to enhance the understanding of protein interactions. By modifying peptide structures with this compound, researchers can investigate binding affinities and specific interactions between peptides and their targets, which is critical in drug design .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing Fmoc-protected amino acids, including Fmoc-D-4-pyridylalanine, highlighted its utility in creating peptide-based drugs. The research emphasized the importance of proper protection strategies during synthesis to maintain yield and purity .
Case Study 2: Protein Interaction Analysis
In another investigation, researchers incorporated Fmoc-D-4-pyridylalanine into peptide sequences to analyze their binding characteristics with target proteins. The findings indicated that modifications using this compound could significantly alter binding affinities, providing insights into designing more effective therapeutics .
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid?
- Methodological Answer : The compound can be synthesized via Fmoc (fluorenylmethoxycarbonyl) protection chemistry. A typical approach involves coupling the pyridin-4-ylamino group to a propanoic acid backbone using carbodiimide-based activation (e.g., EDC/HOBt). Post-synthesis, purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization (using ethyl acetate/hexane) is effective for isolating high-purity product . Monitor reaction progress using TLC (silica gel, UV visualization) or LC-MS.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation (H335 hazard). Avoid dust formation by working in wet conditions or under inert gas. Store in airtight containers at 2–8°C, away from incompatible materials like strong acids/bases . For spills, collect solid material with a HEPA-filter vacuum and dispose as hazardous waste .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Employ 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm the Fmoc group (δ 7.2–7.8 ppm aromatic protons) and pyridinyl moiety (distinct splitting patterns). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). Purity ≥95% can be verified via HPLC (λ = 254 nm) or elemental analysis .
Advanced Research Questions
Q. How can stability issues during peptide synthesis using this Fmoc-protected amino acid be mitigated?
- Methodological Answer : The Fmoc group is base-labile; avoid prolonged exposure to piperidine during deprotection. Optimize coupling times (1–2 hrs) at 0–4°C to minimize racemization. For long-term storage, lyophilize the compound and store under argon. Monitor decomposition via TGA (thermal gravimetric analysis) or accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar Fmoc-amino acids?
- Methodological Answer : Perform dose-response assays (e.g., IC50 determinations) under standardized conditions (pH 7.4, 37°C). Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins. Validate discrepancies via surface plasmon resonance (SPR) for kinetic interaction analysis . Cross-reference with analogs (e.g., phenylthio- or difluorophenyl-substituted derivatives) to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s reactivity in peptide chain elongation?
- Methodological Answer : Use density functional theory (DFT) (B3LYP/6-31G* basis set) to calculate activation energies for Fmoc deprotection or acylation steps. Molecular dynamics (MD) simulations (GROMACS) can model steric effects of the pyridinyl group during solid-phase synthesis. Validate predictions with kinetic studies (NMR or IR monitoring) .
Q. What analytical approaches are recommended for detecting trace impurities in bulk synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
